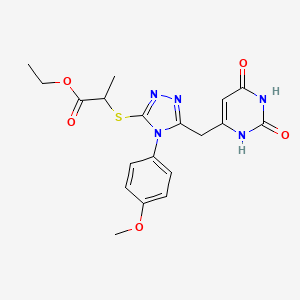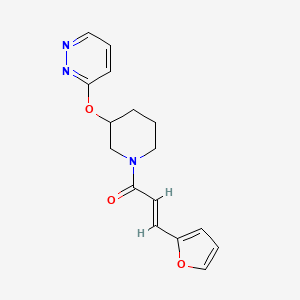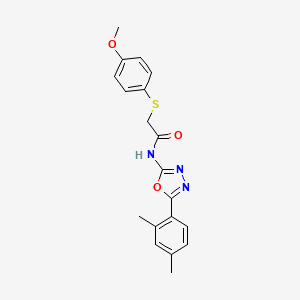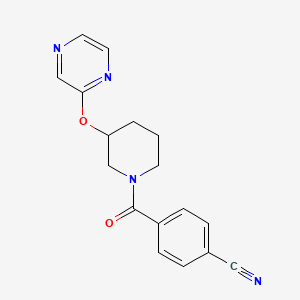![molecular formula C15H21Cl2N3O2 B2899602 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide CAS No. 2094751-50-3](/img/structure/B2899602.png)
2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous studies.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide is not fully understood. It is believed to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase the number of immune cells in tumors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply oxygen and nutrients. Additionally, this compound has been shown to increase the production of reactive oxygen species, which can damage cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide is that it has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound has been shown to have toxicity in some animal models, which may limit its use in humans.
Zukünftige Richtungen
There are several future directions for 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide research. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to study the effects of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, future research could focus on developing new methods for synthesizing this compound, which may improve its efficacy and reduce its toxicity.
Synthesemethoden
2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method has been described in detail in several studies, including a paper published in the Journal of Organic Chemistry in 2004. The process involves the reaction of 2,5-dichloro-3-nitropyridine with 2-methyl-4-(morpholin-4-yl)butan-2-ol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-methyl-4-morpholin-4-ylbutan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O2/c1-15(2,3-4-20-5-7-22-8-6-20)19-14(21)11-9-13(17)18-10-12(11)16/h9-10H,3-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRVQELVZXTDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCOCC1)NC(=O)C2=CC(=NC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B2899524.png)


![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)


![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)





